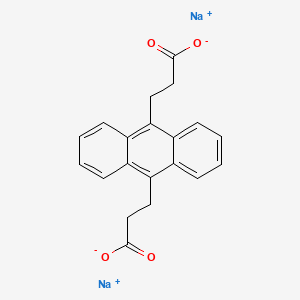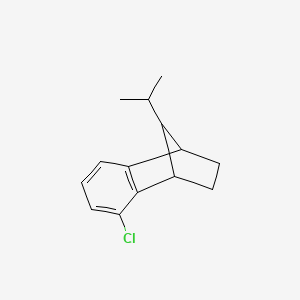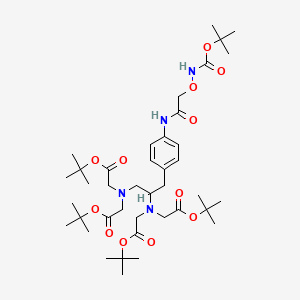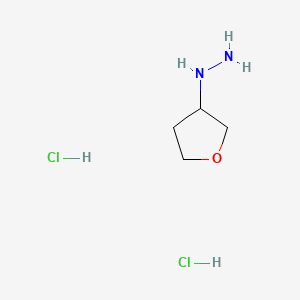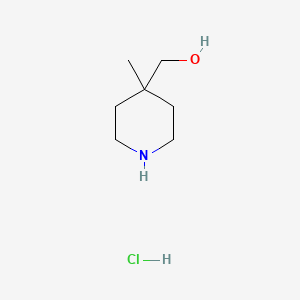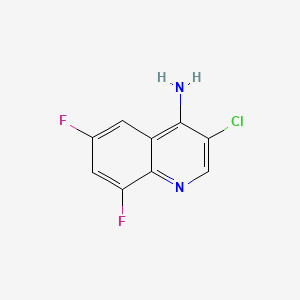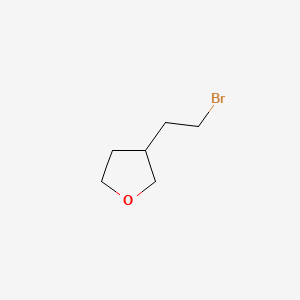
3-(2-Bromoethyl)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromoethyl)tetrahydrofuran, also known as 3-(Bromomethyl)tetrahydrofuran or 3-(Bromomethyl)oxolane, is a chemical compound used as a reagent in the preparation of thiazoleurea derivatives for use as antitumor agents . It has a molecular formula of C6H11BrO .
Synthesis Analysis
The synthesis of tetrahydrofurans often involves the use of nucleophilic substitution chemistry, particularly SN2 reactions . The reaction scope has been examined using different α-substituted aldehydes and different substituents on the silicon . A one-step [3+2] cycloaddition of vicinal-substituted donor–acceptor cyclopropanes to aldehydes catalyzed by BF3⋅OEt2 leading to 2,3,5-trisubstituted tetrahydrofurans has also been developed .Molecular Structure Analysis
The molecular structure of 3-(2-Bromoethyl)tetrahydrofuran consists of six carbon atoms, eleven hydrogen atoms, one bromine atom, and one oxygen atom . The molecular weight is approximately 179.057 .Chemical Reactions Analysis
Tetrahydrofuran is renowned in organic chemistry for its role as a solvent, especially in substitution reactions, such as the SN2 mechanism . The polar nature of tetrahydrofuran makes it an excellent medium for such reactions, as it can stabilize ions—a vital condition for the SN2 reaction to take place .Physical And Chemical Properties Analysis
3-(2-Bromoethyl)tetrahydrofuran has a molecular weight of 179.057 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Enantiopure Tetrahydrofuran Precursors Enantiopure 2-methyl-3-substituted tetrahydrofurans are essential precursors for various biologically active products like drugs, flavors, and agrochemicals. A two-step multienzymatic stereoselective cascade process is utilized for the synthesis of these precursors, offering good yields and high enantiomeric and diastereomeric excess values. The process involves the reduction of α-bromo-α,β-unsaturated ketones to give bromohydrins, further manipulated to prepare tetrahydrofuran synthons. This synthesis highlights the importance of stereocontrolled methodologies for obtaining biologically significant compounds (Brenna et al., 2017).
Highly Stereoselective Synthesis of Dihydrofurans Multi-substituted dihydrofurans, serving as valuable intermediates for natural products and pharmaceuticals synthesis, can be efficiently and regioselectively prepared. The protocol for synthesizing trans-3-aryl-4-carbethoxy-2,3-dihydro-2-fur-2′-oyl-5-methylfurans showcases a high yield and stereoselectivity. The structure of these compounds is meticulously confirmed through various spectroscopic methods, illustrating the precision required in chemical synthesis (Zhang et al., 2007).
Stereoselective Alkoxyl Radical Ring Closures A novel synthesis method for bromo- and iodomethyl-substituted tetrahydrofurans has been developed, focusing on the conversion of aryl-functionalized bis(homoallylic) alcohols. This method involves photolysis of thiones in the presence of trapping reagents, leading to synthetically useful cyclizations and providing halocyclization products. This strategy, pivotal for synthesizing halogenated tetrahydrofurans, adheres to established regio- and diastereoselectivity guidelines, highlighting the precision in synthesizing complex organic structures (Hartung et al., 2003).
Safety and Hazards
While specific safety and hazards information for 3-(2-Bromoethyl)tetrahydrofuran was not found, tetrahydrofuran, a related compound, is known to be highly flammable and harmful if swallowed. It can cause serious eye irritation, respiratory irritation, drowsiness, dizziness, and is suspected of causing cancer .
Mécanisme D'action
Mode of Action
The mode of action of 3-(2-Bromoethyl)tetrahydrofuran is likely through a nucleophilic substitution reaction . In such reactions, a nucleophile (a molecule that donates an electron pair) interacts with an electrophile (a molecule that accepts an electron pair). In the case of 3-(2-Bromoethyl)tetrahydrofuran, the bromine atom is a good leaving group, making the carbon it is attached to an electrophile. A nucleophile can then attack this carbon, leading to the substitution of the bromine atom .
Action Environment
The action, efficacy, and stability of 3-(2-Bromoethyl)tetrahydrofuran can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature . For instance, the nucleophilic substitution reaction that the compound undergoes may be influenced by the pH of the environment, as the presence of protons (H+ ions) can affect the reactivity of the nucleophile and electrophile .
Propriétés
IUPAC Name |
3-(2-bromoethyl)oxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-3-1-6-2-4-8-5-6/h6H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNGVZNMYWXZDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)tetrahydrofuran | |
CAS RN |
1229624-12-7 |
Source


|
| Record name | 3-(2-bromoethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

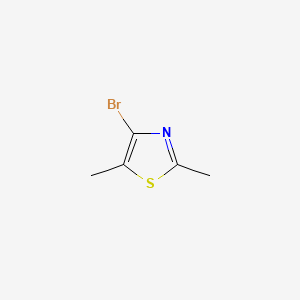
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B580471.png)

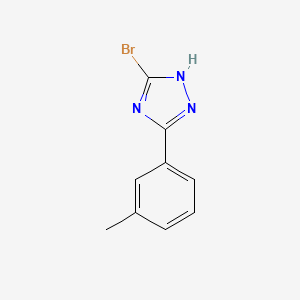
![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine](/img/structure/B580474.png)
